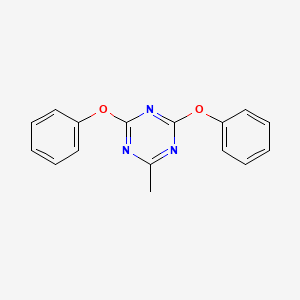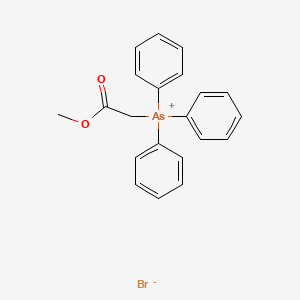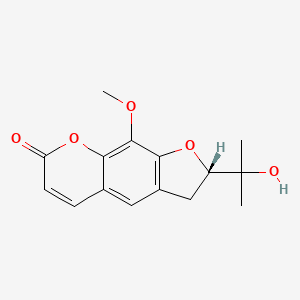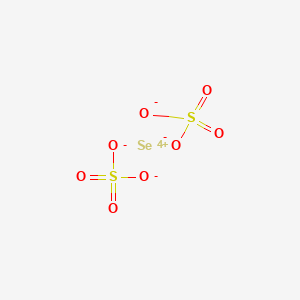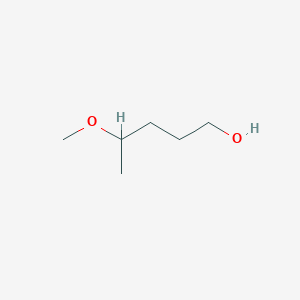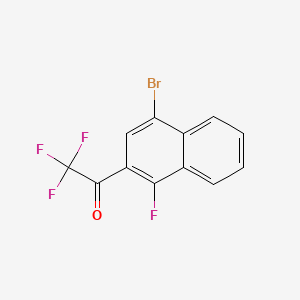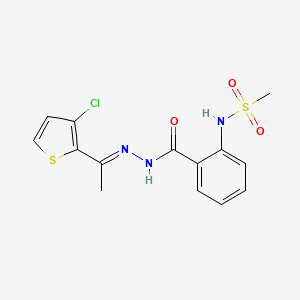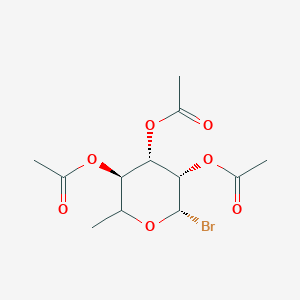
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is a complex carbohydrate derivative. It is a modified form of 2,3,4-tri-O-acetyl-alpha-L-fucopyranosyl bromide, which is used in various organic synthesis reactions, particularly in glycosylation processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide typically involves the acetylation of 6-deoxy-alpha-L-galactopyranose followed by bromination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The bromination step involves the use of hydrobromic acid or bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same acetylation and bromination steps, but with larger quantities of reagents and more robust equipment to handle the increased volume .
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Glycosylation Reactions: It is commonly used in glycosylation reactions to form glycosidic bonds with other molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Glycosylation: Reagents such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2) are used as catalysts. .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives, while using alcohols results in the formation of glycosides .
科学研究应用
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
作用机制
The mechanism of action of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group is a good leaving group, which facilitates the formation of a glycosidic bond with an acceptor molecule. The reaction typically proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophile to form the glycosidic bond .
相似化合物的比较
Similar Compounds
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4-Tri-O-acetyl-D-xylopyranosyl chloride
Uniqueness
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is unique due to its specific structure, which includes a 6-deoxy modification. This modification can influence its reactivity and the types of glycosidic bonds it forms, making it particularly useful in certain synthetic applications .
属性
分子式 |
C12H17BrO7 |
|---|---|
分子量 |
353.16 g/mol |
IUPAC 名称 |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11+,12-/m1/s1 |
InChI 键 |
XUZQAPSYNYIKSR-CWWLAGSFSA-N |
手性 SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
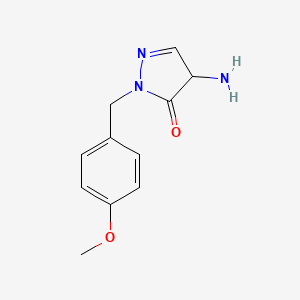
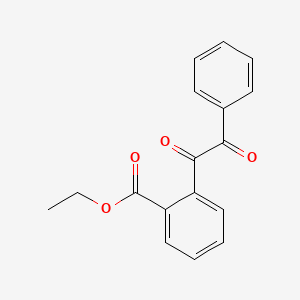
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
